molecular formula C18H11FN2OS B6582885 N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide CAS No. 6217-16-9

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide

Cat. No.: B6582885
CAS No.: 6217-16-9
M. Wt: 322.4 g/mol
InChI Key: KZVIXMDLBAKPRR-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride under appropriate conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIXMDLBAKPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405469
Record name N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-16-9
Record name N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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